molecular formula C20H16N2O3 B12529271 2-Naphthalenecarboxamide, 6-cyano-N-(3,5-dimethoxyphenyl)- CAS No. 653604-50-3

2-Naphthalenecarboxamide, 6-cyano-N-(3,5-dimethoxyphenyl)-

Cat. No.: B12529271
CAS No.: 653604-50-3
M. Wt: 332.4 g/mol
InChI Key: AGKJTXYWHXLGLQ-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxamide, 6-cyano-N-(3,5-dimethoxyphenyl)- is a naphthalene-derived carboxamide compound characterized by a cyano substituent at the 6-position of the naphthalene ring and a 3,5-dimethoxyphenyl group attached to the amide nitrogen. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, particularly in the development of kinase inhibitors or receptor modulators.

Properties

CAS No.

653604-50-3

Molecular Formula

C20H16N2O3

Molecular Weight

332.4 g/mol

IUPAC Name

6-cyano-N-(3,5-dimethoxyphenyl)naphthalene-2-carboxamide

InChI

InChI=1S/C20H16N2O3/c1-24-18-9-17(10-19(11-18)25-2)22-20(23)16-6-5-14-7-13(12-21)3-4-15(14)8-16/h3-11H,1-2H3,(H,22,23)

InChI Key

AGKJTXYWHXLGLQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)C2=CC3=C(C=C2)C=C(C=C3)C#N)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Naphthalenecarboxamide, 6-cyano-N-(3,5-dimethoxyphenyl)- typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it an efficient method for synthesizing this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of the Suzuki–Miyaura coupling can be scaled up for industrial applications. The use of stable and environmentally benign organoboron reagents makes this method suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-Naphthalenecarboxamide, 6-cyano-N-(3,5-dimethoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the cyano group or other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, particularly in the presence of nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically employed.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens, acids, and bases.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-Naphthalenecarboxamide, 6-cyano-N-(3,5-dimethoxyphenyl)- has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Naphthalenecarboxamide, 6-cyano-N-(3,5-dimethoxyphenyl)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyano group and dimethoxyphenyl moiety play crucial roles in binding to these targets, influencing pathways related to signal transduction, enzyme inhibition, or receptor activation. Detailed studies on its mechanism of action are ongoing, with a focus on elucidating the specific molecular interactions and pathways involved .

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name CAS Substituents (Naphthalene) N-Substituent Functional Groups
6-cyano-N-(3,5-dimethoxyphenyl)-2-naphthalenecarboxamide N/A 6-cyano 3,5-dimethoxyphenyl Cyano, methoxy, amide
3-hydroxy-N-(4-methylphenyl)naphthalene-2-carboxamide 3651-62-5 3-hydroxy 4-methylphenyl Hydroxy, methyl, amide

Key Differences :

  • Substituent Position and Type: The target compound features a 6-cyano group, which is electron-withdrawing and polar, contrasting with the 3-hydroxy group in CAS 3651-62-5, which is electron-donating and capable of hydrogen bonding .
  • N-Substituent : The 3,5-dimethoxyphenyl group introduces steric bulk and enhanced lipophilicity compared to the 4-methylphenyl group in CAS 3651-62-3. Methoxy groups may improve solubility in polar organic solvents compared to methyl groups.

Biological Activity

2-Naphthalenecarboxamide, 6-cyano-N-(3,5-dimethoxyphenyl)-, with the CAS number 653604-50-3, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-Naphthalenecarboxamide, 6-cyano-N-(3,5-dimethoxyphenyl)- is C20H16N2O3C_{20}H_{16}N_{2}O_{3}. The compound features a naphthalene ring system substituted with a carboxamide group and a cyano group, which are critical for its biological activity.

PropertyValue
Molecular Weight336.35 g/mol
Density1.19 g/cm³
Boiling Point509.1 °C (predicted)
Topological Polar Surface Area71.35 Ų

The biological activity of this compound primarily involves interactions with various molecular targets that influence inflammatory processes and other physiological responses. Preliminary studies suggest that it may modulate the synthesis of pro-inflammatory cytokines and nitric oxide (NO) in macrophages, indicating its potential as an anti-inflammatory agent.

Cytokine Modulation

In vitro studies have shown that 2-Naphthalenecarboxamide, 6-cyano-N-(3,5-dimethoxyphenyl)- can significantly reduce the production of cytokines such as IL-1β and TNFα in macrophage cultures. This modulation occurs at non-cytotoxic concentrations, suggesting a therapeutic window for its application in inflammatory diseases.

Study Overview

A series of in vitro and in vivo experiments were conducted to evaluate the anti-inflammatory effects of the compound. The following table summarizes key findings from these studies:

Study TypeModel UsedKey Findings
In VitroMacrophage culturesReduced IL-1β and TNFα production at concentrations of 25-100 μM
In VivoCFA-induced paw edemaSignificant reduction in edema comparable to dexamethasone control
In VivoZymosan-induced peritonitisDecreased leukocyte migration by up to 90.5% at optimal doses

Pharmacological Potential

The compound’s ability to reduce pro-inflammatory cytokines and inhibit leukocyte migration positions it as a promising candidate for the treatment of inflammatory diseases. Its structural features may allow for further modifications to enhance efficacy and reduce toxicity.

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